molecular formula C17H22N2O2 B2855031 N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide CAS No. 941870-76-4

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide

Cat. No. B2855031
CAS RN: 941870-76-4
M. Wt: 286.375
InChI Key: NLMIGZBPNJOOEE-UHFFFAOYSA-N
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Description

“N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide” is a chemical compound. It’s part of the quinoline family, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used since ancient times .


Synthesis Analysis

The synthesis of quinoline derivatives has been a topic of interest in recent years due to their versatility in many significant fields . They are designed and synthesized by chemists through new strategies on par with the reported methods . The synthesis of these compounds often involves the use of alkaline hydrolysis, acetylation, and reactions with ethyl acetoacetate .


Molecular Structure Analysis

Quinoline, the core structure of the compound, is a heterocyclic aromatic compound with a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . It has a molecular formula of C9H7N .


Chemical Reactions Analysis

Quinoline derivatives undergo various chemical reactions. For instance, novel pyrazolo[3,4-b]-quinoline with N-alkyl derivatives were synthesized in a simple route by treating 2-chloroquinoline derivative with phenylhydrazine in the presence of 1-pentanol followed by N-alkylation in the presence of sodium carbonate .


Physical And Chemical Properties Analysis

Quinoline, the core structure of the compound, is a pungent hygroscopic colorless oily liquid with a molecular weight of 129.16 g/mol .

Future Directions

The future directions for “N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide” and similar compounds could involve further exploration of their biological and pharmaceutical activities . As the study of N-heterocycles has dramatically increased due to its versatility in many significant fields , there is potential for more research and development in this area.

properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)cyclopentanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-12(20)19-10-4-7-14-11-15(8-9-16(14)19)18-17(21)13-5-2-3-6-13/h8-9,11,13H,2-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLMIGZBPNJOOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)cyclopentanecarboxamide

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